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Compound of Interest

Compound Name: 2-Piperidineethanol

Cat. No.: B017955 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
Piperidineethanol (CAS No. 1484-84-0), a versatile heterocyclic compound used in various

chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental

protocols for acquiring such spectra.

Spectroscopic Data
The empirical formula for 2-Piperidineethanol is C₇H₁₅NO, with a molecular weight of 129.20

g/mol .[1][2] The spectroscopic data presented below is crucial for its structural elucidation and

quality control in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework

of an organic molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of 2-Piperidineethanol was recorded in deuterated chloroform (CDCl₃).

The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane

(TMS).
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Table 1: ¹H NMR Spectroscopic Data for 2-Piperidineethanol in CDCl₃[3]

Chemical Shift (ppm) Description

3.80 - 3.75 Multiplet

3.2 Singlet

3.032 Doublet of doublets

2.740 Multiplet

2.597 Multiplet

1.810 Multiplet

1.61 Multiplet

1.57 Multiplet

1.42 Multiplet

1.35 Multiplet

Note: Data is based on a 399.65 MHz spectrum. Assignments can be confirmed with 2D NMR

techniques like COSY.[3]

¹³C NMR (Carbon-13 NMR) Data

While specific experimental ¹³C NMR data for 2-Piperidineethanol is available in spectral

databases, a tabulated list of precise chemical shifts is not readily found in the public domain.

[4][5] However, based on the known structure of 2-Piperidineethanol, the expected chemical

shift ranges for each carbon atom can be predicted using standard correlation tables.[6][7]

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for 2-Piperidineethanol
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Carbon Environment Expected Chemical Shift (δ) Range (ppm)

-CH₂-OH (Ethanol side-chain) 60 - 80

-CH- (Piperidine ring, C2) 40 - 55

-CH₂- (Ethanol side-chain) 40 - 55

-CH₂- (Piperidine ring, C6) 40 - 55

-CH₂- (Piperidine ring, C3, C4, C5) 10 - 50

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The following

table lists the expected characteristic absorption peaks for 2-Piperidineethanol.[8][9]

Table 3: Characteristic IR Absorption Bands for 2-Piperidineethanol

Wavenumber (cm⁻¹) Bond Vibration Functional Group

3500 - 3200 (broad) O-H stretch Alcohol

3400 - 3250 (medium) N-H stretch Secondary Amine

3000 - 2850 (medium) C-H stretch Alkane

1320 - 1000 (strong) C-O stretch Alcohol

1250 - 1020 (medium) C-N stretch Aliphatic Amine

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular

weight and fragmentation pattern of a compound. The mass spectrum of 2-Piperidineethanol
shows a base peak at m/z 84.[10]

Table 4: Mass Spectrometry Data (EI-MS) for 2-Piperidineethanol
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Mass-to-Charge Ratio (m/z) Relative Intensity (%)

30 3rd Highest

56 2nd Highest

84 100 (Base Peak)

Note: The fragmentation pattern is consistent with the structure of 2-Piperidineethanol, where

the base peak at m/z 84 likely corresponds to the piperidinemethyl cation.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol
Sample Preparation:

Weigh approximately 10-20 mg of 2-Piperidineethanol.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a

clean, dry vial.

Filter the solution through a pipette containing a small plug of glass wool or a syringe filter

to remove any particulate matter.

Transfer the filtered solution into a clean 5 mm NMR tube.

Instrument Setup:

Place the NMR tube into the spectrometer's spinner turbine and adjust the depth

according to the instrument's guidelines.

Insert the sample into the NMR magnet.

Lock the spectrometer onto the deuterium signal of the CDCl₃.
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Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.

Data Acquisition:

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number

of scans should be averaged to achieve an adequate signal-to-noise ratio.

For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be

required due to the low natural abundance of ¹³C.

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase

correction, and baseline correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).

IR Spectroscopy Protocol (Attenuated Total Reflectance
- ATR)

Sample Preparation:

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Instrument Setup:

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted

from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and

water vapor).

Data Acquisition:

Place a small amount of 2-Piperidineethanol (a single drop or a few milligrams of the

solid) directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.
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Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality

spectrum in the range of 4000-400 cm⁻¹.

After data collection, clean the ATR crystal thoroughly.

Mass Spectrometry Protocol (Electron Ionization - EI)
Sample Introduction:

For a pure sample, introduce a small amount into the mass spectrometer via a direct

insertion probe or by injection into a gas chromatograph (GC) coupled to the mass

spectrometer.

If using a GC, dissolve the sample in a volatile organic solvent (e.g., dichloromethane or

methanol) and inject it onto the GC column. The GC will separate the compound from the

solvent and any impurities before it enters the mass spectrometer.

Instrument Setup:

Set the ion source to the electron ionization (EI) mode.

Use a standard electron energy of 70 eV.

Set the mass analyzer to scan over a suitable mass range (e.g., m/z 30-200).

Data Acquisition:

Acquire the mass spectrum. The instrument will detect the positively charged ions and

their fragments, plotting their abundance against their mass-to-charge ratio.

Identify the molecular ion peak (if present) and analyze the fragmentation pattern to

confirm the structure of the compound.

Logical Workflow Visualization
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of a chemical compound like 2-Piperidineethanol.
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Caption: Workflow for Spectroscopic Analysis of 2-Piperidineethanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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